1,3,5-Trichloro-2-fluorobenzene

Organic Synthesis Process Chemistry Halogenation

1,3,5-Trichloro-2-fluorobenzene (syn. 2,4,6-Trichlorofluorobenzene) is a symmetrically substituted polyhalogenated aromatic compound, containing three chlorine atoms and one fluorine atom on a benzene ring.

Molecular Formula C6H2Cl3F
Molecular Weight 199.4 g/mol
CAS No. 36556-33-9
Cat. No. B1295426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trichloro-2-fluorobenzene
CAS36556-33-9
Molecular FormulaC6H2Cl3F
Molecular Weight199.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)Cl)Cl
InChIInChI=1S/C6H2Cl3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
InChIKeyNCPNJBWUNXRYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trichloro-2-fluorobenzene (CAS 36556-33-9): A Strategic Polyhalogenated Benzene Building Block for Advanced Synthesis


1,3,5-Trichloro-2-fluorobenzene (syn. 2,4,6-Trichlorofluorobenzene) is a symmetrically substituted polyhalogenated aromatic compound, containing three chlorine atoms and one fluorine atom on a benzene ring [1]. This precise substitution pattern imparts a unique reactivity profile, combining the strong electron-withdrawing character of the chlorine atoms with the distinct influence of a single fluorine substituent, which can be critical for selective downstream transformations [2]. It is a high-purity, research-grade chemical intermediate utilized in pharmaceutical and agrochemical development, valued for its defined halogen array as a scaffold for building more complex molecules [3].

Polyhalogenated benzene scaffold with defined 1,3,5-trichloro-2-fluoro substitution pattern
Supports orthogonal reactivity for sequential functionalization in complex molecule construction
High-purity research-grade intermediate suited for pharmaceutical and agrochemical development workflows

Why 1,3,5-Trichloro-2-fluorobenzene Cannot Be Simply Replaced by Other Polyhalogenated Benzenes


Substituting 1,3,5-Trichloro-2-fluorobenzene with an alternative polyhalogenated benzene, such as the non-fluorinated 1,3,5-Trichlorobenzene or a different isomer like 1,2,4-Trichloro-5-fluorobenzene, is scientifically unsound without rigorous requalification. The unique 1,3,5-trichloro-2-fluoro substitution pattern on the aromatic ring dictates its electronic properties, steric environment, and consequent chemical reactivity [1]. Even subtle changes in halogen type or position can alter reaction kinetics and regioselectivity in nucleophilic aromatic substitution (SNAr) events [2]. Furthermore, the fluorine atom contributes significantly to the compound's physical properties, including density and lipophilicity, which directly impact its behavior in multi-step syntheses, purification, and formulation [3]. The evidence below quantifies these critical differences, demonstrating why this specific compound is a distinct and non-fungible entity for scientific procurement.

TARGET1,3,5-Trichloro-2-fluorobenzene
Non-fluorinated analog (1,3,5-Trichlorobenzene): Lacks fluorine-directed electronic effects; altered lipophilicity and reactivity may shift reaction outcomes and purification behavior.
TARGET1,3,5-Trichloro-2-fluorobenzene
Positional isomer (1,2,4-Trichloro-5-fluorobenzene): Different halogen arrangement changes regioselectivity in nucleophilic aromatic substitution; physical property mismatch complicates identity confirmation and purification.

Quantitative Evidence for Differentiating 1,3,5-Trichloro-2-fluorobenzene from Analogs in Research and Industrial Procurement


Higher Synthetic Yield and Purity for 2,4,6-Trichlorofluorobenzene Compared to Prior Art Polyhalobenzene Syntheses

A patented preparation method for 2,4,6-trichlorofluorobenzene (1,3,5-Trichloro-2-fluorobenzene) achieves a significantly higher yield and product purity compared to prior art methods for synthesizing similar polyhalogenated benzenes [1]. This process addresses the long-standing issues of low yield and harsh reaction conditions in the preparation of such compounds [1].

Synthetic Yield & Purity
Head-to-head
Yield 95% vs prior art
Purity 99.5% (GC) vs prior methods
Reported improved batch consistency and procurement confidence
Patent CN101177379A; 250°C, 4h, azo catalyst
Organic Synthesis Process Chemistry Halogenation

Increased Density of 1,3,5-Trichloro-2-fluorobenzene Relative to Its Non-Fluorinated Analog 1,3,5-Trichlorobenzene

The incorporation of a fluorine atom in place of hydrogen on the benzene ring leads to a measurable increase in density compared to the fully chlorinated analog 1,3,5-Trichlorobenzene [1].

Density (20–25°C)
Cross-study
1.54 g/cm³
Physical property identity marker; differentiates from non-fluorinated analog
+5.4% vs 1,3,5-Trichlorobenzene (1.46 g/cm³)
Physical Chemistry Material Science Quality Control

Distinct Boiling Point of 1,3,5-Trichloro-2-fluorobenzene Compared to a Positional Isomer

The specific 1,3,5-trichloro-2-fluoro substitution pattern results in a different boiling point compared to its positional isomer, 1,2,4-trichloro-5-fluorobenzene, which is a key differentiator for purification and analytical separation [1].

Boiling Point (760 mmHg)
Cross-study
~207.4 °C
Distinct from positional isomer; supports GC identity and purification
−3.7 °C vs 1,2,4-Trichloro-5-fluorobenzene (211.1 °C)
Separation Science Analytical Chemistry Process Engineering

Enhanced Lipophilicity (LogP) of Fluorinated Polyhalobenzene Scaffold Compared to Non-Fluorinated Analogs

The presence of a fluorine atom significantly increases the lipophilicity of the polyhalogenated benzene core relative to its non-fluorinated counterpart, a critical parameter in drug and agrochemical design [1][2].

Lipophilicity (LogP)
Class-level
XLogP3 = 3.9 vs 1,3,5-Trichlorobenzene ~4.19 Δ −0.29
Unique lipophilicity balance for permeability tuning studies
Predicted vs experimental; context-dependent review recommended
Medicinal Chemistry ADME Prediction Agrochemical Development

Validated Research and Industrial Application Scenarios for 1,3,5-Trichloro-2-fluorobenzene


High-Volume Preparation of 2,4,6-Trichlorofluorobenzene as a Strategic Intermediate

Procurement is justified for large-scale synthetic campaigns using the patented, high-yielding (95%) process for 1,3,5-Trichloro-2-fluorobenzene [1]. This method, which yields a product of exceptional purity (99.5% by GC), is directly applicable to the synthesis of advanced pharmaceutical or agrochemical intermediates where consistent material quality is non-negotiable.

Quality Control and Purity Verification Using Unique Physical Property Signatures

The compound's distinct density of 1.54 g/cm³ and boiling point of ~207°C serve as unambiguous identifiers for confirming product identity and assessing purity upon receipt, differentiating it from isomeric or non-fluorinated analogs [2]. This is essential for maintaining supply chain integrity in regulated research environments.

Lead Optimization in Medicinal Chemistry Utilizing a Defined Lipophilic Scaffold

The well-characterized lipophilicity (LogP = 3.9) of this polyhalogenated core provides a predictable tool for medicinal chemists [3]. It can be deliberately incorporated into a lead compound's structure to rationally tune its physicochemical properties, such as membrane permeability, a strategy not directly applicable with more or less lipophilic halogenated benzene alternatives.

Specialty Chemical Synthesis Requiring Orthogonal Halogen Reactivity

The presence of both chlorine and fluorine atoms in a specific symmetrical array makes this compound an ideal candidate for exploring sequential, chemoselective transformations [4]. The fluorine atom can be retained while chlorine atoms participate in cross-coupling or SNAr reactions, offering a degree of synthetic versatility not available from fully chlorinated or non-symmetrical analogs.

Application
Selection Property
Validation Focus
Process-scale intermediate production
Scalable high-yield synthesis route
Yield and purity method verification
Quality control and identity verification
Distinct physical property signature
Cross-check density and boiling point against reference data
Lead optimization in medicinal chemistry
Well-defined lipophilicity scaffold
Permeability modulation assessment using lipophilicity profile
Specialty chemical synthesis
Orthogonal halogen reactivity
Validate sequential chemoselectivity in cross-coupling or SNAr

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Trichloro-2-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.